8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde is an organic compound with the molecular formula C12H11NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 5,7-dimethylquinoline.
Formylation: The formyl group is introduced at the 2nd position of the quinoline ring using a formylation reaction, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyl and aldehyde groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Quinoline carboxylic acids.
Reduction Products: 8-Hydroxy-5,7-dimethylquinoline-2-methanol.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may play a role in its biological activity. The pathways involved include:
Metal Chelation: Binding to metal ions, which can affect enzyme activity.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar metal-chelating properties.
5,7-Dimethylquinoline: Lacks the hydroxyl and aldehyde groups, resulting in different chemical properties.
8-Hydroxy-2-methylquinoline: Similar structure but with a methyl group at the 2nd position instead of an aldehyde.
Properties
IUPAC Name |
8-hydroxy-5,7-dimethylquinoline-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-5-8(2)12(15)11-10(7)4-3-9(6-14)13-11/h3-6,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIMFKGDSXIMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC(=N2)C=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.